Arecaidinhydrochlorid

Übersicht

Beschreibung

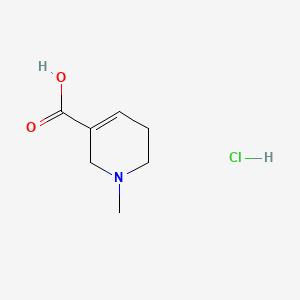

Arecaidine hydrochloride is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is derived from arecaidine, an alkaloid found in the areca nut, which is the fruit of the Areca catechu palm . Arecaidine hydrochloride is known for its bioactive properties and is used in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Arecaidinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Medizin: Es werden Forschungen betrieben, um seine potenziellen therapeutischen Anwendungen zu erforschen, einschließlich seiner Auswirkungen auf das zentrale Nervensystem und seiner möglichen Verwendung bei der Behandlung neurologischer Störungen.

Industrie: this compound wird bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten verwendet.

5. Wirkmechanismus

This compound entfaltet seine Wirkung in erster Linie durch Hemmung der Wiederaufnahme von Gamma-Aminobuttersäure (GABA), einem zentralen inhibitorischen Neurotransmitter . Diese Hemmung erhöht die Konzentration von Gamma-Aminobuttersäure im synaptischen Spalt, was zu einer verstärkten inhibitorischen Neurotransmission führt. Die Verbindung interagiert mit Gamma-Aminobuttersäure-Transportern und verhindert die Rückaufnahme von Gamma-Aminobuttersäure in präsynaptische Neuronen.

Ähnliche Verbindungen:

Guvacolin: Eine weitere verwandte Verbindung, Guvacolin, teilt ähnliche pharmakologische Eigenschaften mit Arecaidin.

Eindeutigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen inhibitorischen Wirkung auf die Wiederaufnahme von Gamma-Aminobuttersäure, was es zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung macht. Seine Fähigkeit, die Gamma-Aminobuttersäure-Spiegel im Gehirn zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen.

Wirkmechanismus

Target of Action

Arecaidine hydrochloride, a pyridine alkaloid, primarily targets the GABA (Gamma-Aminobutyric Acid) receptor and H±coupled amino acid transporter 1 (PAT1, SLC36A1) . GABA is a central inhibitory transmitter, and PAT1 is involved in the transport of amino acids .

Mode of Action

Arecaidine hydrochloride acts as a potent inhibitor for the uptake of GABA . By inhibiting GABA uptake, it increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity . Arecaidine hydrochloride also competitively inhibits L-proline uptake by acting as a substrate of the H±coupled amino acid transporter 1 (PAT1, SLC36A1) .

Biochemical Pathways

Arecaidine hydrochloride affects the GABAergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system . By inhibiting GABA uptake, arecaidine hydrochloride can enhance the inhibitory effects of GABA, potentially affecting various neurological processes .

Pharmacokinetics

It’s known that arecaidine hydrochloride is a substrate of the h±coupled amino acid transporter 1 (pat1, slc36a1), which may influence its absorption and distribution .

Result of Action

The inhibition of GABA uptake by arecaidine hydrochloride can lead to an increase in GABA concentration in the synaptic cleft, potentially affecting various neurological processes .

Action Environment

The action, efficacy, and stability of arecaidine hydrochloride can be influenced by various environmental factors. For instance, the presence of other constituents in areca nut, such as other alkaloids and nitrosation derivatives, may interact with arecaidine hydrochloride and affect its action . Furthermore, genetic factors, such as polymorphisms in genes encoding enzymes involved in the metabolism of arecaidine hydrochloride, may also influence its action .

Biochemische Analyse

Biochemical Properties

Arecaidine hydrochloride plays a significant role in biochemical reactions, particularly as a GABA uptake inhibitor . It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the proton-coupled amino acid transporter 1 (PAT1, SLC36A1), where arecaidine hydrochloride acts as a substrate and competitively inhibits the uptake of L-proline . This interaction highlights its role in modulating amino acid transport and neurotransmitter regulation.

Cellular Effects

Arecaidine hydrochloride exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that arecaidine hydrochloride can induce DNA damage and increase the expression of oncogenes such as PCNA, Ki67, and B-Raf . Additionally, it affects cell proliferation and tumor cell growth, indicating its potential impact on cancer-related cellular processes .

Molecular Mechanism

The molecular mechanism of arecaidine hydrochloride involves its binding interactions with biomolecules and its role as an enzyme inhibitor. Arecaidine hydrochloride inhibits GABA uptake by binding to the GABA transporter, thereby increasing the extracellular concentration of GABA . This inhibition affects neurotransmission and can lead to various physiological effects. Additionally, arecaidine hydrochloride has been shown to modulate gene expression by influencing the activity of transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of arecaidine hydrochloride can change over time. The compound is relatively stable under standard conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies . Arecaidine hydrochloride has been shown to induce mutagenic effects in various tester strains, with its mutagenicity increasing over time and at higher concentrations .

Dosage Effects in Animal Models

The effects of arecaidine hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to inhibit locomotor activity and modulate neurotransmitter levels . At higher doses, arecaidine hydrochloride can induce toxic effects, including DNA damage and increased risk of cancer . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

Arecaidine hydrochloride is involved in several metabolic pathways, including its conversion from arecoline through hydrolysis . It interacts with enzymes such as GABA transaminase and monoamine oxidase, affecting the metabolism of neurotransmitters . These interactions can influence metabolic flux and alter metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Arecaidine hydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins. It is a substrate for the proton-coupled amino acid transporter 1 (PAT1), which facilitates its uptake into cells . Additionally, arecaidine hydrochloride can accumulate in certain tissues, affecting its localization and overall distribution within the body .

Subcellular Localization

The subcellular localization of arecaidine hydrochloride is influenced by various targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization can affect its activity and function, as well as its interactions with other biomolecules within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arecaidine hydrochloride can be synthesized through the hydrolysis of arecoline, another alkaloid found in the areca nut. The hydrolysis reaction involves the use of lime (calcium hydroxide) to convert arecoline into arecaidine . The resulting arecaidine is then reacted with hydrochloric acid to form arecaidine hydrochloride.

Industrial Production Methods: Industrial production of arecaidine hydrochloride typically involves the extraction of arecoline from areca nuts, followed by its hydrolysis and subsequent reaction with hydrochloric acid. The process is optimized for large-scale production to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arecaidinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Es kann reduziert werden, um sekundäre Amine zu bilden.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloridion durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Hydroxidionen, Amine und Thiole werden häufig verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren.

Reduktion: Sekundäre Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

Guvacoline: Another related compound, guvacoline, shares similar pharmacological properties with arecaidine.

Uniqueness of Arecaidine Hydrochloride: Arecaidine hydrochloride is unique due to its specific inhibitory action on gamma-aminobutyric acid reuptake, making it a valuable tool in neuroscience research. Its ability to modulate gamma-aminobutyric acid levels in the brain distinguishes it from other similar compounds.

Biologische Aktivität

Arecaidine hydrochloride, a pyridine alkaloid derived from the areca nut (Areca catechu), has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Arecaidine hydrochloride is characterized by its ability to inhibit GABA uptake, acting as a substrate for the H+-coupled amino acid transporter 1 (PAT1) . Its melting point is approximately 260°C, and it has a boiling point of 266.7°C at 760 mmHg .

Pharmacological Effects

1. GABA Uptake Inhibition

Arecaidine hydrochloride is recognized as a potent inhibitor of GABA uptake, which may influence central nervous system (CNS) functions. This inhibition could have implications for treating neurological disorders by modulating neurotransmitter levels .

2. Antagonistic Activity on Muscarinic Acetylcholine Receptors

Recent studies have demonstrated that arecaidine and its derivatives exhibit antagonistic effects on muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. Binding affinity studies revealed that certain hydroxylated esters of arecaidine have nanomolar binding constants for mAChR M1, indicating their potential as selective ligands .

Biological Activity Overview

Case Study: Salivary and Urinary Excretion of Arecaidine

A study involving participants who chewed betel nut indicated that arecaidine levels peaked in saliva within two hours post-consumption, with urinary excretion patterns mirroring salivary concentrations. This suggests a rapid absorption and metabolism of arecaidine following betel nut consumption .

Dose-Response Studies

In vitro studies have assessed the cytotoxic effects of arecaidine across various cell lines. The following table summarizes key findings:

| Cell Line | Effect | Arecaidine Concentration | Outcome |

|---|---|---|---|

| Human endothelial cells | Induced mesenchymal transformation | 5–20 μg/mL | Promoted fibrosis |

| Prostate cancer cells | Growth arrest in G2/M phase | >0.4 mM | Significant reduction in cell viability |

| Neuronal cells | Induced cell death | 50–200 μM | Increased apoptosis observed |

Eigenschaften

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVDNPNYIBGXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-28-6 | |

| Record name | Arecaidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ARECAIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP6QLQ4M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Arecaidine Hydrochloride quantified in Arecae Pericarpium?

A: A study utilized High-Performance Liquid Chromatography (HPLC) to determine the concentration of Arecaidine Hydrochloride in Arecae Pericarpium []. The researchers employed a cation-exchange column and an acetonitrile-phosphoric acid mobile phase for separation, achieving accurate and reproducible quantification. This method facilitates quality control and multi-index evaluation of Arecae Pericarpium and its preparations.

Q2: What is the metabolic fate of Arecaidine Hydrochloride in a biological system?

A: While the provided abstracts don't directly address the metabolism of Arecaidine Hydrochloride, they delve into the metabolic conversion of Arecoline, a closely related alkaloid. Research shows that Arecoline is metabolized in rats into various compounds, including Arecoline 1-oxide, Arecaidine 1-oxide, Arecaidine, N-acetyl-S-(3-carboxy-1-methylpiperid-4-yl)-l-cysteine, and an unidentified metabolite []. This information suggests potential metabolic pathways for Arecaidine Hydrochloride, warranting further investigation to confirm its specific metabolic profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.